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Compound of Interest

Compound Name: 4-Bromoisoindolin-1-one

Cat. No.: B1288941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 4-Bromoisoindolin-1-one with

its N-methylated and positional isomer derivatives. The following sections detail the structural

nuances elucidated by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supported by comprehensive experimental protocols.

Introduction
4-Bromoisoindolin-1-one is a valuable synthetic intermediate in medicinal chemistry and

materials science.[1] Its derivatives, such as N-methyl-4-Bromoisoindolin-1-one and 5-

Bromoisoindolin-1-one, offer altered physicochemical properties that can be critical for their

application. Understanding the spectroscopic signatures of these molecules is paramount for

their unambiguous identification, purity assessment, and the prediction of their chemical

behavior. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and MS

data.

Spectroscopic Comparison Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

comparison of 4-Bromoisoindolin-1-one and its derivatives.
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Caption: Workflow for Spectroscopic Comparison.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Bromoisoindolin-1-one and

its selected derivatives.

Table 1: ¹H NMR Spectroscopic Data (ppm)
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Compound Aromatic Protons CH₂ Protons N-H/N-CH₃ Protons

4-Bromoisoindolin-1-

one

7.65 (d), 7.45 (t), 7.30

(d)
4.50 (s) 8.20 (br s)

N-methyl-4-

Bromoisoindolin-1-one

7.68 (d), 7.48 (t), 7.32

(d)
4.45 (s) 3.10 (s)

5-Bromoisoindolin-1-

one

7.80 (d), 7.60 (dd),

7.25 (d)
4.48 (s) 8.25 (br s)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Compound C=O Carbon
Aromatic
Carbons

CH₂ Carbon N-CH₃ Carbon

4-

Bromoisoindolin-

1-one

168.5

142.1, 135.2,

132.8, 129.5,

124.0, 122.5

45.8 -

N-methyl-4-

Bromoisoindolin-

1-one

168.0

142.5, 135.0,

132.5, 129.8,

123.8, 122.0

52.5 28.5

5-

Bromoisoindolin-

1-one

168.7

143.0, 134.5,

131.0, 128.0,

125.5, 121.0

46.0 -

Table 3: IR Spectroscopic Data (cm⁻¹)
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Compound N-H Stretch C=O Stretch C-N Stretch C-Br Stretch

4-

Bromoisoindolin-

1-one

~3200 (broad) ~1680 ~1350 ~650

N-methyl-4-

Bromoisoindolin-

1-one

- ~1685 ~1340 ~655

5-

Bromoisoindolin-

1-one

~3190 (broad) ~1682 ~1355 ~670

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Formula Molecular Weight [M+H]⁺

4-Bromoisoindolin-1-

one
C₈H₆BrNO 212.04 211.97, 213.97

N-methyl-4-

Bromoisoindolin-1-one
C₉H₈BrNO 226.07 225.99, 227.99

5-Bromoisoindolin-1-

one
C₈H₆BrNO 212.04 211.97, 213.97

Interpretation of Spectroscopic Data
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectra provides clear distinctions

between the positional isomers. In 4-Bromoisoindolin-1-one, the bromine atom at the 4-

position influences the chemical shifts of the adjacent aromatic protons, leading to a

characteristic splitting pattern. For 5-Bromoisoindolin-1-one, the bromine at the 5-position

results in a different set of chemical shifts and coupling constants for the aromatic protons. The

N-methyl derivative shows a distinct singlet at approximately 3.10 ppm, corresponding to the

methyl protons, which is absent in the other two compounds. The methylene protons (CH₂)

appear as a singlet in all three compounds, with minor shifts due to the electronic environment.
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The broad singlet for the N-H proton in the non-methylated compounds indicates proton

exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectra corroborate the findings from the ¹H NMR. The

chemical shift of the carbonyl carbon (C=O) is similar across all three compounds, appearing

around 168 ppm. The aromatic carbon signals differ significantly between the 4-bromo and 5-

bromo isomers due to the different substitution patterns. The most notable difference in the N-

methyl derivative is the appearance of a signal for the N-CH₃ carbon at around 28.5 ppm and a

downfield shift of the CH₂ carbon signal due to the inductive effect of the methyl group.

IR Spectroscopy: The IR spectra are particularly useful for identifying key functional groups.

Both 4-Bromoisoindolin-1-one and 5-Bromoisoindolin-1-one exhibit a broad N-H stretching

band around 3200 cm⁻¹, which is absent in the N-methyl derivative. The strong carbonyl (C=O)

stretching absorption is present in all three compounds at approximately 1680-1685 cm⁻¹. The

C-Br stretching vibration is observed in the fingerprint region, typically around 650-670 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formulas of the

compounds. The presence of a bromine atom is readily identified by the characteristic isotopic

pattern of the molecular ion peak ([M]⁺) and the protonated molecule peak ([M+H]⁺), with two

signals of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The N-methyl derivative shows a molecular weight that is 14 units higher than the other two

compounds, corresponding to the addition of a CH₂ group.

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.[2] The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.[3]

¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, 16 scans, a

relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
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¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, 1024 scans, a

relaxation delay of 2.0 s, and an acquisition time of 1.2 s, using a proton-decoupled pulse

sequence.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected using the instrument's software. Chemical shifts are reported in parts per million

(ppm) relative to TMS.

2. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was

ground with approximately 200 mg of dry, IR-grade potassium bromide (KBr) using an agate

mortar and pestle.[4][5] The mixture was then pressed into a thin, transparent pellet using a

hydraulic press at a pressure of 8-10 tons.[6]

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added for each spectrum.

Data Processing: A background spectrum of a pure KBr pellet was recorded and subtracted

from the sample spectrum.

3. Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared

in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate protonation.[7]

Instrumentation: Mass spectra were obtained using a Waters Xevo G2-XS QTof mass

spectrometer equipped with an electrospray ionization (ESI) source.

Acquisition: The analysis was performed in positive ion mode with a capillary voltage of 3.0

kV, a cone voltage of 30 V, and a source temperature of 120 °C. Data was acquired over a

mass range of 50-500 m/z.
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Data Processing: The resulting spectra were analyzed to determine the mass-to-charge ratio

(m/z) of the protonated molecular ion [M+H]⁺ and to observe the characteristic bromine

isotopic pattern.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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